1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)-
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Overview
Description
1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)-: is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- typically involves the formation of the indazole core followed by the introduction of the piperidinyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development .
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Studies have indicated its efficacy in targeting specific pathways involved in diseases such as cancer and neurological disorders .
Industry: Industrially, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- is used in the production of various materials and chemicals. Its versatility and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 4-Chloro-1-ethyl-1H-indazol-3-amine
- 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- 3-Amino-4-chloro-1H-indazole
Comparison: Compared to these similar compounds, 1H-Indazol-3-amine, 1-(3-(4-chloro-1-piperidinyl)propyl)- stands out due to its unique piperidinyl substituent, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, potentially leading to more effective therapeutic applications .
Properties
CAS No. |
88837-38-1 |
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Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
1-[3-(4-chloropiperidin-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C15H21ClN4/c16-12-6-10-19(11-7-12)8-3-9-20-14-5-2-1-4-13(14)15(17)18-20/h1-2,4-5,12H,3,6-11H2,(H2,17,18) |
InChI Key |
FWDIFFOENBPXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Cl)CCCN2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
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